molecular formula C21H16F2O3 B13711540 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde

3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B13711540
M. Wt: 354.3 g/mol
InChI Key: SXMNWKBBBYQNGR-UHFFFAOYSA-N
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Description

Nomenclature and General Structural Framework

The compound "3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde" is named according to IUPAC nomenclature, which precisely describes its molecular architecture. The structure is built upon a central benzaldehyde (B42025) moiety. This core consists of a benzene (B151609) ring substituted with a formyl (-CHO) group.

The prefix "3,4-Bis" indicates that two identical groups are attached to the benzene ring at the third and fourth carbon atoms relative to the aldehyde group. The term "oxy" signifies an ether linkage (-O-). This is connected to a 4-fluorobenzyl group, which is a benzyl (B1604629) group (-CH₂-C₆H₅) with a fluorine atom at the para-position (the fourth carbon) of its own benzene ring.

Therefore, the molecule features a central benzaldehyde ring with two 4-fluorobenzyl ether groups at the C3 and C4 positions. The presence of fluorine, a highly electronegative atom, and the bulky benzyloxy groups are expected to significantly influence the molecule's electronic properties, reactivity, and steric profile.

Table 1: Predicted Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₆F₂O₃
Molecular Weight 366.35 g/mol
General Class Aromatic Aldehyde
Key Functional Groups Aldehyde, Ether, Fluoroaromatic

Significance and Research Context of Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and fragrances. sprchemical.comwisdomlib.orgtechvina.vn The aldehyde functional group is a versatile reactive site, enabling a variety of chemical transformations.

In medicinal chemistry , benzaldehyde derivatives are crucial intermediates in the synthesis of more complex, biologically active molecules. sprchemical.com They are precursors to compounds used in anti-infective and cardiovascular drugs. sprchemical.com Furthermore, specific substitutions on the benzaldehyde ring can impart therapeutic properties. For instance, certain benzyloxybenzaldehyde derivatives have been investigated as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in some cancers. mdpi.com The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. nih.gov

In materials science , these compounds are used to create polymers, dyes, and other functional materials. google.com The reactivity of the aldehyde allows it to be incorporated into polymer backbones or used in the synthesis of photosensitive materials and liquid crystals.

The synthesis of bis(benzyloxy)benzaldehyde compounds typically involves the alkylation of a corresponding dihydroxybenzaldehyde precursor with a benzyl halide in the presence of a base. This general methodology can be adapted to produce a wide array of derivatives.

Overview of Research Directions for the Chemical Compound

Given the absence of specific studies on this compound, its research potential can be inferred from its structural features and the activities of related compounds.

Synthetic Precursor: A primary research direction would be its use as a versatile intermediate. The aldehyde group can undergo numerous reactions, including:

Oxidation to form the corresponding carboxylic acid, 3,4-bis[(4-fluorobenzyl)oxy]benzoic acid.

Reduction to yield the primary alcohol, {3,4-bis[(4-fluorobenzyl)oxy]phenyl}methanol.

Condensation reactions (e.g., Knoevenagel, Wittig) to form substituted styrenes and other complex scaffolds. Fluorinated benzaldehydes are known to be used in such reactions to synthesize fluorophores and other functional molecules. nih.gov

Schiff base formation with primary amines to create imines, which are ligands for metal complexes or can possess their own biological activities, such as antimicrobial properties. wikipedia.org

Table 2: Potential Reactions of the Aldehyde Group

Reaction TypeReagentsProduct Functional Group
Oxidation KMnO₄, CrO₃Carboxylic Acid
Reduction NaBH₄, LiAlH₄Alcohol
Condensation Active methylene (B1212753) compoundsAlkene (C=C)
Schiff Base Formation Primary Amines (R-NH₂)Imine (C=N-R)

Biological and Pharmacological Screening: The combination of the benzaldehyde core, ether linkages, and fluorinated rings suggests potential biological activity. Research could explore its efficacy as:

Enzyme Inhibitors: Drawing parallels with other substituted benzaldehydes, it could be screened as an inhibitor for enzymes like tyrosinase or aldehyde dehydrogenase. mdpi.comnih.gov

Antimicrobial Agents: Many Schiff bases derived from fluorobenzaldehydes exhibit antibacterial or antifungal properties. wikipedia.org Synthesizing derivatives of the title compound could lead to new antimicrobial candidates.

Precursors for Heterocyclic Compounds: Benzaldehyde derivatives are key starting materials in multicomponent reactions, such as the Biginelli reaction, to produce biologically active heterocyclic scaffolds like dihydropyrimidinones. beilstein-journals.org

Materials Science: The molecule could serve as a building block for novel polymers or liquid crystals. The rigid aromatic structures and the presence of polar C-F and C-O bonds could impart desirable thermal or electronic properties to resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16F2O3

Molecular Weight

354.3 g/mol

IUPAC Name

3,4-bis[(4-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2

InChI Key

SXMNWKBBBYQNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry

Synthetic Routes to 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde

The construction of the two ether linkages in this compound is typically achieved through the reaction of a catechol precursor with a suitable 4-fluorobenzylating agent. The efficiency and selectivity of these syntheses are highly dependent on the chosen methodology and reaction parameters.

Williamson Etherification Approaches

The Williamson etherification is a cornerstone of ether synthesis in organic chemistry and serves as the most direct and common method for preparing this compound. This reaction involves the O-alkylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with a 4-fluorobenzyl halide, typically 4-fluorobenzyl chloride or 4-fluorobenzyl bromide, in the presence of a base.

The successful synthesis of this compound via Williamson etherification hinges on the careful selection and optimization of reaction conditions. Key parameters include the choice of base, solvent, temperature, and the nature of the leaving group on the benzylating agent.

A general and effective procedure for the synthesis of the closely related compound, 3,4-dibenzyloxybenzaldehyde, involves dissolving protocatechualdehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Anhydrous potassium carbonate (K₂CO₃) is a commonly employed base, which is added in excess to deprotonate both phenolic hydroxyl groups of the starting material. chemicalbook.com Subsequently, the slow addition of the benzylating agent, in this case, 4-fluorobenzyl chloride, is performed. The reaction mixture is typically stirred at room temperature for a period, followed by heating to ensure complete conversion. chemicalbook.com

Table 1: Representative Reaction Conditions for the Synthesis of 3,4-Dibenzyloxybenzaldehyde via Williamson Etherification

ParameterConditionReference
Starting MaterialProtocatechualdehyde chemicalbook.com
Benzylating AgentBenzyl (B1604629) chloride chemicalbook.com
BaseAnhydrous K₂CO₃ chemicalbook.com
SolventN,N-dimethylformamide (DMF) chemicalbook.com
TemperatureRoom temperature, then heated to 130°C chemicalbook.com
Reaction Time4 hours chemicalbook.com
Yield96% chemicalbook.com

This table is based on the synthesis of the non-fluorinated analog and serves as a model for the synthesis of this compound.

The choice of solvent is crucial, with polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) being favored as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. The temperature profile of the reaction can also be optimized; an initial period at a lower temperature can help control the initial exothermic reaction, followed by a period of heating to drive the reaction to completion. chemicalbook.com

To enhance the efficiency and mildness of the Williamson etherification, various catalytic systems can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this purpose. In a solid-liquid PTC system, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), is used to transport the phenoxide ions from the solid phase (formed by the reaction of the phenol (B47542) with a solid base like potassium carbonate) into the organic phase where the alkylating agent is present. This approach can lead to faster reaction rates, milder reaction conditions, and often improved yields.

While specific examples for the synthesis of this compound using PTC are not extensively documented, the principles are well-established for related etherifications. The use of PTC can be particularly advantageous in industrial settings, offering a more sustainable and efficient process.

Alternative Synthetic Strategies

A multi-step convergent synthesis could, in principle, be designed for the preparation of this compound. This approach would involve the synthesis of key fragments that are then combined in the final steps. For instance, one could envision the synthesis of 4-fluorobenzyl alcohol and its conversion to a suitable electrophile, and the preparation of a protected 3,4-dihydroxybenzaldehyde derivative. However, for a symmetrical molecule like this compound, a one-pot Williamson etherification is generally more atom-economical and efficient.

More complex multi-step syntheses often become relevant for unsymmetrical derivatives where different substituents are desired at the 3- and 4-positions of the benzaldehyde (B42025) ring.

Although the target molecule, this compound, is symmetrically substituted, understanding the principles of regioselective synthesis is crucial when dealing with related, unsymmetrical catecholic aldehydes. The two hydroxyl groups of 3,4-dihydroxybenzaldehyde have different acidities and nucleophilicities, which can be exploited to achieve selective mono-alkylation.

The 4-hydroxyl group is generally more acidic and therefore more readily deprotonated than the 3-hydroxyl group due to the electron-withdrawing effect of the para-aldehyde group. This difference in acidity can be leveraged to achieve selective alkylation at the 4-position under carefully controlled conditions, typically using a weaker base and a stoichiometric amount of the alkylating agent. For the synthesis of the disubstituted product, however, an excess of both the base and the alkylating agent is used to ensure complete reaction at both hydroxyl positions.

Synthesis of Analogues and Related Chemical Entities

The structural framework of this compound lends itself to a variety of synthetic modifications. These alterations can be broadly categorized into the preparation of partially substituted analogues, the synthesis of positional isomers, and the chemical transformation of the aldehyde functional group. Such derivatives are valuable tools in structure-activity relationship studies and for the development of new chemical entities.

Preparation of Monosubstituted Fluorobenzyl Derivatives

The synthesis of monosubstituted analogues, where only one of the phenolic hydroxyl groups of the precursor 3,4-dihydroxybenzaldehyde is alkylated with a fluorobenzyl group, requires regioselective control. The two hydroxyl groups on the catechol ring exhibit different acidities and nucleophilicities, which can be exploited to favor substitution at one position over the other.

Research has demonstrated the feasibility of regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. doaj.orgmdpi.com This selectivity is typically achieved by reacting 3,4-dihydroxybenzaldehyde with an alkyl halide in the presence of a weak base in a polar aprotic solvent. The 4-hydroxyl group is more acidic and thus more readily deprotonated, making it the preferential site for alkylation under controlled conditions. This methodology can be directly applied to the synthesis of 3-hydroxy-4-[(4-fluorobenzyl)oxy]benzaldehyde.

A general procedure involves stirring 3,4-dihydroxybenzaldehyde with sodium bicarbonate and a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) in a solvent like N,N-dimethylformamide (DMF). mdpi.com The addition of sodium iodide can facilitate the reaction. mdpi.com Under these conditions, the formation of the 4-O-alkylated product is favored, with reported yields for similar benzylations ranging from 67-75%. doaj.orgmdpi.com While this method favors the 4-O-substituted product, the synthesis of the corresponding 3-O-substituted isomer, 4-hydroxy-3-[(4-fluorobenzyl)oxy]benzaldehyde, is more challenging and may require multi-step strategies involving protecting groups to achieve the desired regioselectivity.

Table 1: Representative Reaction Conditions for Selective Monobenzylation
Starting MaterialReagentsSolventTypical YieldPrimary ProductReference
3,4-DihydroxybenzaldehydeBenzyl halide, NaHCO₃, NaIDMF67-75%4-O-alkylated derivative doaj.orgmdpi.com
3,4-DihydroxybenzaldehydeSodium chlorodifluoroacetate, Na₂CO₃DMF57.5%4-O-alkylated derivative google.com

Synthesis of Isomeric Fluorobenzyl-Substituted Benzaldehydes

Isomers of this compound can be generated by altering the substitution pattern on either the benzaldehyde core or the benzyl moieties.

Positional Isomers of the Benzaldehyde Core: Instead of the 3,4-dioxy substitution pattern, isomers such as 2,4- or 2,5-bis[(4-fluorobenzyl)oxy]benzaldehyde could be synthesized. The synthetic approach would be analogous to that of the parent compound, employing the corresponding dihydroxybenzaldehyde isomer (e.g., 2,4-dihydroxybenzaldehyde (B120756) or 2,5-dihydroxybenzaldehyde) and reacting it with 4-fluorobenzyl halide under Williamson ether synthesis conditions.

Isomers of the Fluorobenzyl Group: Another class of isomers involves changing the position of the fluorine atom on the benzyl ring. Syntheses utilizing 2-fluorobenzyl bromide or 3-fluorobenzyl bromide in place of 4-fluorobenzyl bromide would yield 3,4-Bis[(2-fluorobenzyl)oxy]benzaldehyde and 3,4-Bis[(3-fluorobenzyl)oxy]benzaldehyde, respectively. The synthesis of related isomeric compounds, such as 4-((3-fluorobenzyl)oxy)benzaldehyde, has been well-documented and typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide or a related sulfonate ester in the presence of a base like potassium carbonate. chemicalbook.comgoogle.com This reaction is a standard O-alkylation, but it can sometimes be complicated by the formation of C-alkylated byproducts, where the benzyl group attaches to the aromatic ring of the benzaldehyde. google.com Careful selection of reaction conditions is crucial to maximize the yield of the desired O-alkylated product. google.com

Table 2: Examples of Isomeric Fluorobenzyl-Substituted Benzaldehydes
Compound NameStarting AldehydeAlkylating AgentGeneral Method
3,4-Bis[(2-fluorobenzyl)oxy]benzaldehyde3,4-Dihydroxybenzaldehyde2-Fluorobenzyl halideWilliamson Ether Synthesis
3,4-Bis[(3-fluorobenzyl)oxy]benzaldehyde3,4-Dihydroxybenzaldehyde3-Fluorobenzyl halideWilliamson Ether Synthesis
4-((3-Fluorobenzyl)oxy)benzaldehyde4-Hydroxybenzaldehyde3-Fluorobenzyl halideWilliamson Ether Synthesis
4-((2-Fluorobenzyl)oxy)benzaldehyde4-Hydroxybenzaldehyde2-Fluorobenzyl halideWilliamson Ether Synthesis

Derivatization through Aldehyde Functional Group Modification

The aldehyde group is a versatile functional handle that can be readily converted into a wide array of other functionalities, allowing for extensive derivatization.

Schiff Base Formation: A common reaction of aldehydes is condensation with primary amines to form imines, also known as Schiff bases. This reaction is highly efficient for aromatic aldehydes. For instance, related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) have been reacted with various primary amines, hydrazines, and carbohydrazides to produce a large library of Schiff base derivatives. researchgate.net This methodology is directly applicable to this compound, which can be reacted with substituted anilines, amino-heterocycles, or hydrazides to generate a diverse set of imine-containing analogues.

Multicomponent Reactions: The aldehyde can participate in multicomponent reactions, such as the Biginelli reaction. beilstein-journals.org This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or the corresponding thiones. beilstein-journals.org These heterocyclic products can then undergo further modifications, such as Suzuki coupling reactions, to introduce additional diversity. beilstein-journals.org Using this compound in a Biginelli reaction would lead to the formation of a complex dihydropyrimidinone scaffold bearing the bulky bis(fluorobenzyloxy)phenyl substituent.

Other potential modifications of the aldehyde group include:

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate (B83412), chromic acid).

Reduction: Transformation to a benzyl alcohol derivative via reduction with agents like sodium borohydride (B1222165).

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.

Henry Reaction: A base-catalyzed reaction with a nitroalkane to form a β-nitro alcohol.

Table 3: Key Derivatization Reactions of the Aldehyde Group
Reaction TypeReactant(s)Product Functional GroupReference
Schiff Base FormationPrimary amines, hydrazinesImine (C=N) researchgate.net
Biginelli Reactionβ-ketoester, urea/thioureaDihydropyrimidinone beilstein-journals.org
OxidationOxidizing agents (e.g., KMnO₄)Carboxylic Acid (COOH)N/A
ReductionReducing agents (e.g., NaBH₄)Alcohol (CH₂OH)N/A

Chemical Reactivity and Mechanistic Transformations

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key center of reactivity, characterized by the electrophilicity of its carbonyl carbon. This allows for a variety of transformations, including changes in oxidation state and the formation of new carbon-carbon or carbon-heteroatom bonds.

The aldehyde functional group of 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 3,4-Bis[(4-fluorobenzyl)oxy]benzoic acid. This transformation is a common reaction for aromatic aldehydes and can be accomplished using a variety of strong oxidizing agents. libretexts.orgnih.gov

Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this purpose. libretexts.orgsemanticscholar.org The reaction is typically performed under basic, acidic, or neutral conditions, where the manganese(VII) species is reduced while the aldehyde is oxidized. libretexts.orgresearchgate.net The mechanism, particularly under basic conditions, is thought to involve the formation of a manganate (B1198562) ester intermediate, which then collapses to furnish the carboxylate, which is subsequently protonated upon acidic workup to give the carboxylic acid. Other reagents capable of effecting this transformation include Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) and silver oxide (Ag₂O), the latter being used in the Tollens' test.

The stability of the 4-fluorobenzyl ether linkages under these oxidative conditions is a critical consideration. The presence of the electron-withdrawing fluorine atom on the benzyl (B1604629) group can enhance its stability toward some oxidative conditions compared to unsubstituted benzyl ethers. nih.gov However, harsh oxidants like hot potassium permanganate can potentially lead to cleavage of the ether bonds or other side reactions. masterorganicchemistry.com

Table 1: Common Oxidizing Agents for the Conversion of Benzaldehydes to Benzoic Acids.
Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Aqueous base or acid, heatCarboxylic Acid
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0 °C to room temperatureCarboxylic Acid
Silver(I) Oxide (Ag₂O)Aqueous ammonia (B1221849) (Tollens' Reagent)Carboxylic Acid
Sodium Chlorite (NaClO₂)Buffer (e.g., NaH₂PO₄), room temperatureCarboxylic Acid

The aldehyde moiety is readily reduced to a primary alcohol, converting this compound into {3,4-Bis[(4-fluorobenzyl)oxy]phenyl}methanol. This is a fundamental transformation in organic synthesis. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is the most common and selective reagent for this purpose. masterorganicchemistry.comugm.ac.id It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like esters or the benzyl ether linkages. masterorganicchemistry.com The reaction is generally performed in a protic solvent, such as ethanol (B145695) or methanol (B129727). The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. masterorganicchemistry.com

Table 2: Reduction of Various Benzaldehydes with Sodium Borohydride. researchgate.net
SubstrateConditionsTime (min)Yield (%)
Benzaldehyde (B42025)NaBH₄, ultrasound, solvent-free1596
p-AnisaldehydeNaBH₄, ultrasound, solvent-free1596
Vanillin (B372448)NaBH₄, ultrasound, ethanol2092
4-Ethoxy-3-methoxy benzaldehydeNaBH₄, ultrasound, ethanol2094

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. Two prominent examples are the formation of imines (Schiff bases) and the Wittig reaction.

Schiff Base Formation: Reaction with primary amines leads to the formation of an imine, also known as a Schiff base. nih.govjetir.org This condensation reaction typically occurs under mild acidic or neutral conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. jetir.org These imine intermediates can be further reduced, for instance by catalytic hydrogenation or sodium borohydride, to form secondary amines. orientjchem.org

Wittig Reaction: This powerful reaction converts aldehydes into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgorganic-chemistry.org The mechanism is believed to proceed through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene, with the double bond formed specifically at the position of the original carbonyl group. masterorganicchemistry.com The stereochemical outcome (E/Z) of the alkene depends on the nature of the substituents on the ylide. organic-chemistry.org

Reactivity of the Benzyl Ether Linkages

The two (4-fluorobenzyl)oxy groups are relatively stable ether linkages, commonly used as protecting groups in multi-step synthesis. Their primary reactivity involves cleavage to unmask the parent hydroxyl groups, regenerating 3,4-dihydroxybenzaldehyde (B13553).

Several methods are available for the cleavage of benzyl ethers, each with different mechanisms and compatibilities with other functional groups.

Catalytic Hydrogenolysis: This is a common and mild method for debenzylation. acsgcipr.org The reaction is performed using hydrogen gas (H₂) and a heterogeneous catalyst, most often palladium on carbon (Pd/C). acsgcipr.orgambeed.comorganic-chemistry.org The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene (B28343) (or 4-fluorotoluene (B1294773) in this case) and the free phenol (B47542). acsgcipr.org A significant advantage is the mildness of the conditions, but a major limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups. acsgcipr.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers. nih.govrsc.org The reaction is particularly efficient for electron-rich benzyl ethers (like p-methoxybenzyl ethers), but can also be applied to standard benzyl ethers, often facilitated by photoirradiation. orgsyn.org The mechanism is proposed to involve a single-electron transfer (SET) from the ether to DDQ, initiating a cascade that results in the formation of a hemiacetal which then collapses to the aldehyde and the deprotected alcohol. The fluorine atom on the benzyl group generally increases the ether's stability towards oxidative cleavage compared to unsubstituted benzyl ethers. nih.gov

Acidic Cleavage: Strong acids, such as hydroiodic acid (HI), hydrobromic acid (HBr), or Lewis acids like boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), can cleave ethers. masterorganicchemistry.com The mechanism with protic acids involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com A nucleophile (e.g., I⁻ or Br⁻) then attacks the benzylic carbon via an Sₙ1 or Sₙ2 pathway, yielding a 4-fluorobenzyl halide and the phenol. masterorganicchemistry.comkhanacademy.org

Table 3: Comparison of Benzyl Ether Cleavage Methods.
MethodReagentsMechanism TypeKey Features
Catalytic HydrogenolysisH₂, Pd/CReductive CleavageMild conditions; incompatible with reducible groups (alkenes, alkynes). ambeed.comorganic-chemistry.org
Oxidative CleavageDDQOxidative (SET)Tolerates reducible groups; sensitive to other electron-rich moieties. nih.govrsc.org
Acidic CleavageHBr, HI, BBr₃, BCl₃Nucleophilic Substitution (Sₙ1/Sₙ2)Harsh conditions; effective but can be non-selective. masterorganicchemistry.com

Direct nucleophilic substitution at the benzylic carbon of the ether linkage (the CH₂ group) is generally not a feasible reaction pathway. This is because the leaving group would be a phenoxide anion, which is a relatively poor leaving group compared to halides or tosylates. Therefore, reactions that transform the functionality at the benzylic position typically proceed through a cleavage mechanism first.

However, reactivity can be induced at the benzylic C-H bonds under specific conditions. For instance, oxidative functionalization using reagents like DDQ can proceed via a rate-determining hydride abstraction from a benzylic position to form a stabilized benzylic carbocation. rsc.org This intermediate is then trapped by the reduced quinone species to form a new ether. While this demonstrates that the benzylic C-H bonds are not entirely inert, it is not a substitution reaction in the classical Sₙ1 or Sₙ2 sense on the intact ether. Such pathways are distinct from the more common cleavage reactions and require powerful oxidizing agents capable of activating the otherwise stable C-H bond. rsc.org

Influence of Fluorine Substitution on Reactivity

The introduction of fluorine atoms into the this compound molecule, specifically at the para-position of the benzyl groups, significantly influences its chemical reactivity. This influence is primarily attributed to the unique electronic properties of fluorine and the steric bulk of the substituted benzyloxy groups.

Electronic Effects on Reaction Rates

The fluorine atom is the most electronegative element, and its presence on the benzyl rings of this compound exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the molecule, influencing the electron density at the aldehyde functional group, which is the primary site of reactivity.

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic rings to which they are attached. However, the primary electronic impact on the reactivity of the benzaldehyde moiety is transmitted through the benzylic ether linkages. The inductive effect of the para-fluorine atoms makes the benzylic carbons more electrophilic. This, in turn, can influence the stability and reactivity of intermediates formed during reactions involving the aldehyde group. For instance, in reactions where a positive charge develops on the benzylic carbon or the adjacent oxygen atom, the electron-withdrawing fluorine can have a destabilizing effect.

A summary of the expected electronic effects is presented in the table below:

Electronic EffectDescriptionImpact on Benzaldehyde Reactivity
Inductive Effect (-I) Withdrawal of electron density through sigma bonds by the electronegative fluorine atoms.Increases the partial positive charge on the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
Mesomeric Effect (+M) Donation of electron density through pi bonds (resonance) from the lone pairs of fluorine.Partially counteracts the inductive effect, but is generally weaker for fluorine.

Steric Hindrance Considerations

The two large (4-fluorobenzyl)oxy groups at the 3 and 4 positions of the benzaldehyde ring introduce significant steric bulk around the reactive aldehyde center. This steric hindrance can play a crucial role in controlling the accessibility of the carbonyl group to incoming reagents, thereby influencing reaction rates and, in some cases, the stereochemical outcome of reactions.

The approach of a nucleophile or a catalyst to the aldehyde's carbonyl carbon can be impeded by the spatial arrangement of these bulky substituents. The flexibility of the ether linkages allows for various conformations of the (4-fluorobenzyl)oxy groups, which can further contribute to the steric shielding of the reactive site. In reactions that are sensitive to steric effects, the rate of reaction for this compound would be expected to be lower than that of less hindered benzaldehyde derivatives.

For example, in reactions involving bulky nucleophiles or in catalytic processes where the substrate must fit into a specific active site, the steric hindrance imposed by the 3,4-bis[(4-fluorobenzyl)oxy] groups could be a determining factor for the reaction's feasibility and efficiency. While specific quantitative studies on the steric effects in this particular molecule are scarce, the general principles of steric hindrance in organic reactions are well-established and applicable.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde was found in the searched resources. The subsections below are therefore placeholders for future data.

Proton NMR (¹H NMR) for Structural Assignment

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons in this compound are not available in the current literature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectral data, which would provide insight into the carbon skeleton of the molecule, has not been reported.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Probing

Details regarding the chemical environment of the fluorine atoms from ¹⁹F NMR spectroscopy are currently unavailable.

Infrared (IR) and Raman Spectroscopy

Published IR and Raman spectra for this compound are not available.

Vibrational Mode Analysis

A detailed analysis of the vibrational modes of this compound cannot be conducted without experimental IR and Raman data.

Functional Group Identification

While the identification of functional groups such as the aldehyde, ether linkages, and fluorinated benzene (B151609) rings would be a primary goal of IR and Raman spectroscopy, specific peak assignments cannot be made without the actual spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands arising from its aromatic and aldehydic functionalities.

The electronic absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The benzaldehyde (B42025) moiety, along with the two 4-fluorobenzyl ether groups, constitutes a chromophoric system. The benzene rings and the carbonyl group contain π electrons that can be excited to higher energy π* orbitals, and the oxygen atoms of the ether linkages and the carbonyl group possess non-bonding electrons (n electrons) that can be promoted to π* orbitals.

Typically, benzaldehyde exhibits absorption bands corresponding to the aromatic ring and the carbonyl group. The presence of the bis[(4-fluorobenzyl)oxy] substituents at the 3 and 4 positions is expected to modulate the absorption maxima (λmax) and the molar absorptivity (ε). The electronic transitions are likely to be influenced by the electron-donating nature of the ether oxygen atoms, which can affect the energy levels of the molecular orbitals.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)

Transition Type Expected λmax (nm) Description
π → π* ~250 - 280 Associated with the electronic transitions within the aromatic rings.

Note: The values presented in this table are hypothetical and based on the analysis of structurally related benzaldehyde derivatives. nih.govnist.govresearchgate.net

Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. wikipedia.org Such studies provide insights into the nature of the electronic transitions and the difference in stabilization of the ground and excited states of the molecule by the solvent.

For this compound, a positive solvatochromism (a bathochromic or red shift) is anticipated for the n → π* transition as the solvent polarity increases. This is because the excited state, which is generally more polar than the ground state for this transition, is better stabilized by polar solvents, thus lowering its energy and shifting the absorption to a longer wavelength. Conversely, the π → π* transition may exhibit a hypsochromic (blue) or bathochromic shift depending on the specific nature of the transition and the solvent-solute interactions. researchgate.netnih.gov

Table 2: Hypothetical Solvatochromic Shifts for the n → π Transition of this compound*

Solvent Dielectric Constant (ε) Expected λmax (nm)
n-Hexane 1.88 ~310
Dichloromethane 8.93 ~325
Ethanol (B145695) 24.55 ~335

Note: The data in this table is illustrative of the expected trend and not based on direct experimental measurement for the specified compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The molecular formula of this compound is C21H16F2O3. The exact monoisotopic mass can be calculated and would be confirmed by the observation of the molecular ion peak (M+•) in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Calculated Molecular Weight:

Monoisotopic Mass: 366.1067 g/mol

In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion peak.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways, primarily involving cleavages of the ether linkages and the aldehydic group. The presence of the aromatic rings and fluorine atoms will influence the stability of the resulting fragments.

A plausible fragmentation pathway would involve the initial loss of a hydrogen atom from the aldehyde group to give a stable [M-H]+ ion. Another prominent fragmentation would be the cleavage of the C-O bond of the ether linkage, leading to the formation of a 4-fluorobenzyl cation (m/z 109) and a corresponding radical. Subsequent losses of small molecules like CO from the benzaldehyde moiety are also anticipated.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Description
366 [C21H16F2O3]+• Molecular Ion
365 [C21H15F2O3]+ Loss of a hydrogen radical from the aldehyde group ([M-H]+)
257 [C14H10FO3]+• Loss of a 4-fluorobenzyl radical
109 [C7H6F]+ 4-fluorobenzyl cation
91 [C7H7]+ Tropylium ion (rearrangement from benzyl (B1604629) fragment)

Note: The fragmentation pattern described is based on established principles of mass spectrometry for aromatic ethers and aldehydes and has not been experimentally verified for this specific compound. whitman.edumiamioh.edu

X-ray Diffraction (XRD) Studies

X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While no specific crystallographic data for this compound has been reported, insights can be drawn from the crystal structures of analogous molecules.

Table 4: Hypothetical Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or similar centrosymmetric group
Unit Cell Dimensions Dependent on crystal packing

Note: This table presents hypothetical parameters based on the analysis of similar organic molecules. Actual crystallographic data can only be obtained through single-crystal X-ray diffraction experiments.

Single Crystal X-ray Diffraction for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state for this compound would be determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

The process would begin with the growth of high-quality single crystals of the compound, a critical and often challenging step. A common method for growing crystals of organic compounds like this is slow evaporation of a saturated solution. A suitable solvent or mixture of solvents would be chosen in which the compound is moderately soluble. The solution is then left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of well-ordered crystals suitable for diffraction analysis.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is then directed at the crystal. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of spots of varying intensities. The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots.

Crystallographic Data Interpretation

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, would be processed to determine the crystal structure. The first step in this interpretation is to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice—and the crystal system (e.g., monoclinic, orthorhombic). The pattern of systematic absences in the diffraction data would then be used to identify the space group, which describes the symmetry elements present in the crystal.

With the unit cell and space group determined, the diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms within the unit cell. The initial structural model is then refined using least-squares methods, which adjust the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

The final result is a detailed model of the crystal structure of this compound. This model would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the nature of intermolecular interactions, such as potential hydrogen bonds, π-π stacking, or other van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its behavior in the solid state.

Due to the absence of experimental data, a data table for this compound cannot be provided.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Energetic Landscapes

A geometry optimization calculation would determine the lowest energy arrangement of the atoms in 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde, providing key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=O (aldehyde)~1.21 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleO-C-C (benzaldehyde ring)~120°
Dihedral AngleC-O-C-C (ether linkage)Variable

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would require specific DFT calculations.

The energetic landscape could also be explored by calculating the energies of different conformers, identifying the global minimum energy structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (aldehyde)Stretching~1700 cm⁻¹
C-H (aldehyde)Stretching~2850 cm⁻¹
C-O-C (ether)Asymmetric Stretching~1250 cm⁻¹
C-FStretching~1100 cm⁻¹
Aromatic C=CStretching~1600-1450 cm⁻¹

Note: These are generalized frequency ranges. Precise values are dependent on the full molecular structure and would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is used to predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Energy Gap Determination

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Table 3: Hypothetical FMO Parameters for this compound

ParameterPredicted Energy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-

Note: Specific energy values are absent as they require dedicated quantum chemical calculations for this molecule.

Electron Density Distribution Analysis

The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For a molecule like this compound, the HOMO is often localized on the electron-rich benzaldehyde (B42025) ring and ether oxygen atoms, while the LUMO might be centered on the aldehyde group and the fluorobenzyl rings.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different values of the electrostatic potential. Generally, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, it would be expected that the oxygen atom of the carbonyl group would be a region of high negative potential (red), making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the regions around the fluorine atoms might show positive potential (blue).

Identification of Electrophilic and Nucleophilic Sites

To predict the chemical reactivity of a molecule, computational methods are used to identify its electrophilic and nucleophilic sites. This is often achieved through analyses such as Molecular Electrostatic Potential (MEP) mapping and Fukui function calculations. The MEP surface visually represents the charge distribution, where regions of negative potential (typically colored red) indicate nucleophilic centers (prone to electrophilic attack), and regions of positive potential (blue) indicate electrophilic centers (prone to nucleophilic attack). For a benzaldehyde derivative, the oxygen atom of the carbonyl group is expected to be a primary nucleophilic site, while the carbonyl carbon would be a significant electrophilic site.

Intermolecular Interaction Predictions

Understanding how molecules interact with each other is crucial for predicting their behavior in condensed phases. Computational models can predict various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the presence of electronegative fluorine and oxygen atoms, along with aromatic rings, suggests the potential for dipole-dipole interactions, dispersion forces, and possible weak C-H···O or C-H···F hydrogen bonds, which would influence its crystal packing and bulk properties.

Non-Linear Optical (NLO) Properties Calculations

Organic molecules with specific electronic characteristics, such as large π-conjugated systems and significant charge asymmetry, are of great interest for applications in non-linear optics (NLO). jhuapl.edumdpi.com

Hyperpolarizability Determinations

A key parameter for quantifying the NLO response of a molecule is its first hyperpolarizability (β). Computational chemistry allows for the calculation of this tensor, providing a theoretical measure of a molecule's potential for second-harmonic generation (SHG) and other NLO phenomena. ias.ac.in These calculations typically involve applying an external electric field in the theoretical model and calculating the energy response. Molecules with large β values often feature strong electron-donating and electron-accepting groups connected by a π-bridge, facilitating intramolecular charge transfer. mdpi.com

Potential in Photonics Applications

Molecules exhibiting significant NLO properties have potential applications in various photonic technologies, including frequency conversion, optical switching, and data storage. jhuapl.edu The calculated hyperpolarizability, along with other properties like thermal stability and transparency in the relevant wavelength range, helps to assess the suitability of a compound for such applications. The structure of this compound, with its ether linkages and benzaldehyde moiety, could be theoretically evaluated to predict its utility in photonic devices.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, orbital interactions, and bonding within a molecule. ijnc.irconicet.gov.ar

Intermolecular and Intramolecular Charge Transfer

NBO analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. researchgate.net This provides a detailed picture of intramolecular charge transfer (ICT) pathways. rsc.orgnih.gov For the target molecule, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the aromatic rings, which are crucial for understanding its electronic structure and stability. These charge transfer phenomena are fundamental to the molecule's reactivity and its potential NLO properties.

Hyperconjugative Interactions and Stability

The structure of this compound features several potential donor and acceptor orbitals that can participate in hyperconjugative interactions. The primary donors include the lone pairs on the ether oxygen atoms, the filled π-orbitals of the benzene (B151609) rings, and the σ-orbitals of the C-H and C-C bonds. The primary acceptors are the antibonding π-orbitals of the benzene rings and the carbonyl group, as well as the antibonding σ-orbitals of various single bonds.

A theoretical investigation would likely focus on the delocalization of electron density from the lone pair orbitals of the ether oxygen atoms (n) to the antibonding π-orbitals of the central benzaldehyde ring. This n → π interaction is a significant contributor to the stability of the ether linkages and influences the rotational barrier around the C-O bonds. The delocalization of these lone pair electrons into the aromatic system results in an increase in the electron density of the ring and a corresponding stabilization of the molecule.

The presence of the fluorine atoms on the benzyl (B1604629) groups also introduces interesting electronic effects. The high electronegativity of fluorine leads to a polarization of the C-F bond, which can influence the hyperconjugative interactions. For instance, the interaction between the lone pairs of the fluorine atoms and the antibonding σ-orbitals of adjacent C-C bonds (n → σ) can provide additional stability.

The stability of a molecule is often quantified by the second-order perturbation energy (E(2)), which is calculated in NBO analysis. A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals and, consequently, a greater contribution to the stability of the molecule. A hypothetical NBO analysis of this compound would likely reveal a number of significant E(2) values for the interactions described above.

While specific computational studies on this compound are not available, the following table illustrates the types of hyperconjugative interactions and their associated stabilization energies that would be expected from a detailed NBO analysis. The values presented are hypothetical and serve to exemplify the nature of these interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) O-etherπ(C=C) benzaldehyde ring~15-25Lone Pair Delocalization
LP(2) O-etherπ(C=C) benzaldehyde ring~5-10Lone Pair Delocalization
π(C=C) fluorobenzyl ringσ(C-O) ether linkage~2-5π-σ Interaction
σ(C-H) methylene (B1212753) bridgeπ(C=C) benzaldehyde ring~1-3σ-π Interaction
LP(3) Fσ*(C-C) fluorobenzyl ring~0.5-2Lone Pair Delocalization

The cumulative effect of these hyperconjugative interactions is a significant stabilization of the entire molecular structure of this compound. The delocalization of electron density across the molecule leads to a more dispersed charge distribution, which is energetically favorable. This electronic stability is a key factor in determining the molecule's chemical reactivity and its potential applications in various fields of research.

Structure Activity Relationship Sar and Mechanistic Biological Exploration

Influence of Structural Modifications on In Vitro Biological Activities

The biological profile of 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde is hypothetically determined by its key structural components: the fluorination pattern on the terminal phenyl rings and the dual benzyl (B1604629) ether substitutions on the central benzaldehyde (B42025) ring.

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its pharmacological profile. In this compound, the presence of two fluorine atoms at the para-position of the benzyl rings is a critical modification. This specific fluorination pattern is anticipated to have several significant effects on the molecule's activity.

Firstly, fluorine substitution can increase the metabolic stability of the compound. The para-position of a benzyl ring is often susceptible to oxidative metabolism (para-hydroxylation) by cytochrome P450 enzymes. By blocking this position with a fluorine atom, the metabolic pathway is obstructed, which can lead to an increased biological half-life and improved bioavailability.

Secondly, the high electronegativity of fluorine can alter the electronic properties of the molecule, influencing its binding affinity. The C-F bond can participate in favorable electrostatic or dipole-dipole interactions with polar residues in a protein's binding site. Furthermore, fluorination can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and access intracellular targets. This increased lipophilicity can also strengthen binding to hydrophobic pockets within a target protein.

Table 1: Potential Effects of Para-Fluorination on the Biological Activity of this compound This table is based on established principles of medicinal chemistry, as direct experimental data for the specific compound is not available.

PropertyInfluence of Para-FluorinationPotential Consequence for Biological Activity
Metabolic StabilityBlocks the site of potential para-hydroxylation on the benzyl rings.Increased half-life and duration of action.
Binding AffinityIntroduces potential for electrostatic/dipole interactions and can modulate pKa.Enhanced binding to target proteins through specific C-F bond interactions.
LipophilicityIncreases the overall hydrophobicity of the molecule.Improved membrane permeability and potential for stronger hydrophobic interactions with the target.
ConformationCan influence the preferred conformation of the benzyl ether side chains.Potentially locks the molecule into a more bioactive conformation for target binding.

The substitution pattern of the two benzyl ether groups at the 3 and 4 positions of the central benzaldehyde ring is fundamental to the molecule's architecture and its potential interactions with biological targets. This arrangement provides a specific three-dimensional scaffold that can be recognized by protein binding sites.

The ether linkages offer significant conformational flexibility, allowing the two (4-fluorobenzyl) groups to rotate and orient themselves to fit optimally within a binding pocket. This flexibility can be crucial for achieving high-affinity binding. The oxygen atoms of the ether groups can also act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues (e.g., tyrosine, serine, or backbone N-H groups) in a target protein.

Table 2: Hypothesized Role of 3,4-Bis(benzyl ether) Substitution in Target Interactions This table outlines the potential functions of the benzyl ether moieties based on general principles of molecular recognition, in the absence of direct experimental data.

Structural FeaturePotential Role in Target InteractionExample of Interaction
Flexible Ether LinkagesAllows the fluorophenyl rings to adopt multiple conformations to fit the binding site.Optimization of hydrophobic and π-stacking interactions within the protein pocket.
Ether Oxygen AtomsAct as hydrogen bond acceptors.Formation of hydrogen bonds with amino acid residues like Serine or Tyrosine.
Bulky Fluorobenzyl GroupsProvide extensive surface area for van der Waals and hydrophobic interactions.Occupying and binding to large, non-polar cavities in the target protein.
3,4-Substitution PatternDefines a specific three-dimensional vector for the substituent groups.Ensures precise geometric alignment required for specific receptor or enzyme recognition.

Mechanistic Investigations of Molecular Interactions with Biological Targets

Based on its chemical structure, this compound could plausibly interact with several classes of biological targets, including enzymes and ion channels.

Ectonucleotide pyrophosphatase/phosphodiesterases (NPPs), such as NPP1 and NPP3, are metalloenzymes that regulate extracellular nucleotide signaling by hydrolyzing ATP and other nucleotides. exlibrisgroup.comresearchgate.net They are recognized as therapeutic targets for conditions including osteoarthritis and cancer. exlibrisgroup.comnih.gov While there are no direct studies linking this compound to NPP inhibition, its structure allows for speculation on a potential inhibitory mechanism.

Many known NPP inhibitors are nucleotide analogs that compete with the natural substrate for the active site. researchgate.netnih.gov However, non-nucleotide inhibitors have also been identified, which often act via non-competitive or allosteric mechanisms. exlibrisgroup.com Given the large, hydrophobic nature of the this compound molecule, it is unlikely to mimic the small, highly charged nucleotide substrates. Instead, it could potentially bind to a hydrophobic allosteric site on the NPP enzyme. This binding could induce a conformational change that alters the geometry of the active site, thereby inhibiting the enzyme's catalytic activity. The two fluorophenyl rings could be critical for engaging with hydrophobic pockets in such an allosteric site, while the central core positions them correctly.

Table 3: Hypothetical Comparison of this compound with Known NPP1/NPP3 Inhibitor Classes This is a speculative comparison based on the structural features of the compound and known classes of NPP inhibitors.

Inhibitor ClassGeneral Structural FeaturesPlausible Features of this compound
Nucleotide AnalogsPhosphate/phosphonate groups, ribose sugar, nucleobase. researchgate.netLacks key features; unlikely to be a competitive, substrate-mimicking inhibitor.
Non-Nucleotide HeterocyclesAromatic and heterocyclic systems, often with sulfonamide groups. nih.govacs.orgShares aromatic features but lacks the specific heterocyclic/sulfonamide motifs of many known inhibitors.
Allosteric InhibitorsOften large, structurally diverse molecules that bind outside the active site. exlibrisgroup.comThe compound's large size and hydrophobicity make it a plausible candidate for binding to an allosteric or secondary site.

There is currently no publicly available research or data from receptor modulation studies involving this compound. Therefore, any discussion of its potential effects on specific receptors would be entirely speculative and without a scientific basis.

The KCNT1 (also known as Slack) channel is a sodium-activated potassium channel, and gain-of-function mutations in this channel are linked to severe forms of epilepsy. nih.govnih.gov Consequently, KCNT1 blockers are being investigated as potential antiepileptic drugs. mdpi.comresearchgate.net Although this compound has not been tested as a KCNT1 blocker, its structure shares characteristics with some known inhibitors of this and other ion channels.

KCNT1 channel blockers are often lipophilic molecules capable of accessing binding sites within the channel's transmembrane domains or its intracellular regulatory regions. Some identified KCNT1 inhibitors feature large aromatic systems and flexible linkers. nih.govacs.org For instance, certain potent experimental inhibitors possess benzyl or other alkoxy-linked aromatic moieties. nih.govacs.org

It is plausible that this compound could act as a KCNT1 channel blocker through one of several mechanisms. Its considerable size might allow it to function as a physical pore blocker, occluding the ion conduction pathway. Alternatively, its lipophilic fluorobenzyl groups could intercalate into the lipid membrane and access allosteric sites on the transmembrane helices of the channel protein. Binding to these sites could stabilize a closed or inactivated state of the channel, thereby reducing ion flow. The fluorophenyl rings could engage in crucial π-π stacking or cation-π interactions with aromatic residues within the channel's pore or gating domains.

Table 4: Comparison of Structural Features of this compound with Known KCNT1 Channel Blocker Motifs This table provides a speculative analysis based on the structural characteristics of the target compound and published KCNT1 inhibitor scaffolds.

Feature of Known KCNT1 BlockersCorresponding Feature in this compoundPotential Role in KCNT1 Inhibition
Large Hydrophobic ScaffoldsTwo fluorobenzyl ether groups provide significant bulk and lipophilicity.Interaction with hydrophobic domains of the channel protein or partitioning into the cell membrane.
Aromatic/Heterocyclic RingsThree phenyl rings (one central, two peripheral).Potential for π-π stacking or cation-π interactions with channel residues (e.g., Tyrosine, Phenylalanine).
Flexible LinkersTwo ether linkages provide conformational flexibility.Allows the molecule to adopt an optimal conformation to bind within a complex site in the channel.
Hydrogen Bond AcceptorsAldehyde and ether oxygen atoms.Potential to form hydrogen bonds with polar residues in the channel protein.

Molecular Docking and Dynamic Simulations in Biological Contexts

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery and molecular biology. They provide insights into the interactions between a ligand, such as this compound, and its potential biological targets at an atomic level. While specific studies on this compound are not extensively available in the reviewed literature, the principles of these techniques can be discussed in the context of structurally related molecules to infer potential applications.

Ligand-Target Binding Predictions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For a compound like this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the key interactions driving the binding.

The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. A lower binding energy score typically indicates a more stable and thus more favorable interaction. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, in studies of other fluorinated benzyl derivatives, the fluorine atoms have been noted to enhance binding affinity through favorable electronic effects and increased lipophilicity.

While specific docking data for this compound is not available, a hypothetical representation of docking results against a potential target, such as a kinase or an enzyme implicated in a disease pathway, is presented in Table 1. This table illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LYS-78, GLU-95Hydrogen Bond
VAL-34, ILE-145Hydrophobic
Protease B-7.2ASP-30, SER-190Hydrogen Bond
PHE-41, TRP-215Pi-Pi Stacking
Enzyme C-9.1ARG-120Salt Bridge
LEU-205, ALA-208Hydrophobic

Note: The data presented in this table is purely illustrative and does not represent actual experimental or computational results for this compound.

Conformational Changes Upon Binding

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

Upon binding of a ligand, a protein often undergoes conformational changes to accommodate the ligand, a phenomenon known as "induced fit". These changes can range from subtle side-chain rearrangements to large-scale domain movements, which can be critical for the protein's function and the ligand's efficacy. MD simulations can capture these conformational changes by solving Newton's equations of motion for all atoms in the system.

Analysis of MD trajectories can reveal fluctuations in atomic positions, changes in secondary structure elements, and the stability of key intermolecular interactions over the simulation time. For example, a simulation might show that the binding of this compound to a target protein stabilizes a specific loop region or induces a shift in a helical domain, which could either activate or inhibit the protein's activity. The binding of a ligand can induce conformational changes in the target protein, which can be quantified through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

A hypothetical summary of conformational changes observed in an MD simulation is presented in Table 2.

Table 2: Hypothetical Analysis of Conformational Changes from Molecular Dynamics Simulations

SystemAverage RMSD of Protein Backbone (Å)Key Residue RMSF (Å)Observed Conformational Change
Protein Alone (Apo)1.5Loop (Residues 85-92): 2.8Flexible loop region
Protein + Ligand (Holo)1.2Loop (Residues 85-92): 1.5Loop stabilization upon ligand binding
Alpha-Helix (Residues 150-165): 0.8 -> 1.1Minor helical shift

Note: The data presented in this table is purely illustrative and does not represent actual experimental or computational results for this compound.

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "this compound" within the detailed application areas requested. The search included its role as a key intermediate in the synthesis of complex molecules such as pharmaceutical intermediates and natural product analogues, its integration into the synthesis of heterocyclic compounds like isoxazole (B147169) and pyridinyloxy derivatives, and its potential in the development of functional materials.

The absence of retrievable data suggests that "this compound" may be a novel or less-studied compound, and its specific applications in the outlined areas of advanced organic synthesis and materials science are not documented in publicly accessible scientific databases or publications.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "this compound" that adheres to the requested structure and content at this time. Further research and publication in peer-reviewed journals would be required for such information to become available.

Applications in Advanced Organic Synthesis and Materials Science

Potential in Functional Materials Development

Precursors for Organic Electronic Materials

Organic electronic materials, which form the basis of technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often rely on molecules with tailored electronic and photophysical properties. The structure of 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde offers several features that could be exploited in the design of new materials for these applications.

The aromatic rings within the molecule contribute to a conjugated system, which is fundamental for charge transport. Through chemical modification, this conjugation could be extended, a key strategy in tuning the electronic properties of organic semiconductors. The fluorobenzyl groups can influence the molecular packing in the solid state, which is a critical determinant of charge carrier mobility.

Applications in Advanced Polymers

The aldehyde functionality of this compound makes it a prime candidate for the synthesis of a range of advanced polymers through polycondensation reactions. These reactions, which involve the step-wise formation of covalent bonds between monomers, can lead to the creation of high-performance polymers with unique properties.

One major class of polymers that could be synthesized from this difunctional monomer are polyazomethines, also known as polyimines or Schiff base polymers. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their backbone. Polyazomethines are known for their thermal stability, semiconducting properties, and potential for applications in chemosensors and optoelectronics. The reaction of a dialdehyde, such as this compound, with a diamine would yield a polyazomethine. The fluorinated side groups could enhance the processability and environmental stability of the resulting polymer.

Furthermore, this compound could serve as a monomer for the synthesis of other classes of high-performance polymers, including polyamides and polyimides, after suitable chemical transformations. The inherent properties of the fluorinated benzyl (B1604629) ether moieties could be transferred to the final polymer, potentially leading to materials with low dielectric constants, high thermal resistance, and improved mechanical strength.

Analytical Methodologies for Research Purity and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde," enabling the separation of the target compound from starting materials, by-products, and other impurities. The choice of chromatographic technique is dictated by the specific analytical goal, whether it be purity assessment, analysis of volatile components, or real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. researchgate.nettandfonline.com

A typical RP-HPLC method for purity assessment would employ a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the elution of compounds with a wide range of polarities. tandfonline.comsielc.com Detection is commonly achieved using an ultraviolet (UV) spectrophotometer, as the benzaldehyde (B42025) moiety and aromatic rings in the molecule are strong chromophores. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all observed peaks. For structurally similar substituted benzaldehydes, purities greater than 96% are often achieved and monitored by HPLC. tandfonline.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Expected RT ~15-18 minutes

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is an essential tool for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of "this compound." nih.gov Such impurities could include residual solvents from the synthesis (e.g., toluene (B28343), acetone) or volatile by-products. ijpsonline.com

In a typical GC-MS analysis, the sample is vaporized in a heated inlet and swept by an inert carrier gas (such as helium) onto a capillary column. The column, often coated with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane, separates components based on their boiling points and interactions with the stationary phase. A temperature-programmed oven allows for the efficient separation of compounds with a range of volatilities. The mass spectrometer then fragments the eluting components, providing a characteristic mass spectrum or "fingerprint" for identification.

Table 2: Representative GC-MS Conditions for Volatile Impurity Profiling

ParameterCondition
Column DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow ~1 mL/min
Inlet Temp. 280 °C
Oven Program 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI), 70 eV
Mass Range 40-450 amu

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of "this compound." libretexts.orgrsc.org By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can qualitatively track the consumption of starting materials and the formation of the product. libretexts.org

The choice of eluent, or solvent system, is critical for achieving good separation. For a molecule of intermediate polarity like "this compound," a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. chemistryhall.com The ratio is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5. rochester.edu Visualization is typically achieved under UV light, where the aromatic rings of the compound will absorb light and appear as dark spots. researchgate.net

Table 3: Common TLC Solvent Systems for Monitoring Synthesis

Reactant/Product PolaritySuggested Starting Solvent System (v/v)Expected Rf of Product
Intermediate3:1 Hexane / Ethyl Acetate~0.4
More Polar1:1 Hexane / Ethyl Acetate~0.5
Less Polar9:1 Hexane / Ethyl Acetate~0.3

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and other elements (excluding oxygen, which is typically determined by difference) in a sample. This provides a direct measure of the compound's elemental composition, which can be compared against the theoretical values calculated from its molecular formula, C₂₁H₁₆F₂O₃.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, etc.) are separated and quantified. For fluorinated compounds, special considerations must be taken as the high strength of the C-F bond can sometimes lead to incomplete combustion and inaccurate results. sielc.com Modern instrumentation and methods have been developed to reliably analyze such compounds. sielc.com The experimentally determined percentages should fall within a narrow margin (typically ±0.4%) of the calculated values to confirm the empirical formula. stackexchange.com

Table 4: Elemental Composition of C₂₁H₁₆F₂O₃

ElementSymbolAtomic MassMoles in FormulaMass in FormulaMass Percent (%)
CarbonC12.01121252.23168.12
HydrogenH1.0081616.1284.36
FluorineF18.998237.99610.26
OxygenO15.999347.99712.96
Total 370.352 100.00

Quantitative Spectrophotometric Methods

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of "this compound" in solution. The technique relies on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).

The presence of the conjugated system of the benzaldehyde ring results in characteristic UV absorption maxima (λmax). masterorganicchemistry.comresearchgate.net For quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of the pure compound at its λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine quality control checks. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to shift the absorbance to a longer, more convenient wavelength and enhance sensitivity. researchgate.netresearchgate.net

Table 5: Hypothetical UV-Vis Absorption Data for Calibration

Concentration (mg/L)Absorbance at λmax (~285 nm)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Q & A

Q. What are the standard synthetic routes for 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution using protected benzaldehyde derivatives. For example, 3,4-dihydroxybenzaldehyde can be reacted with 4-fluorobenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires careful stoichiometry (2.2 equivalents of 4-fluorobenzyl bromide) and inert atmosphere to prevent oxidation . Alternative methods using silyl-protected intermediates (e.g., tert-butyldimethylsilyl groups) have shown improved regioselectivity, though yields may vary (16–52%) depending on the base (e.g., LDA vs. NaH) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1688 cm⁻¹) and aromatic C-F stretches (1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Aromatic protons from the fluorobenzyl groups show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.4 ppm). ¹⁹F NMR can confirm fluorine environments (δ -115 to -117 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 354.35 (C₂₁H₁₆F₂O₃), with fragmentation patterns reflecting cleavage at the benzyl ether linkages .

Q. What are the recommended HPLC conditions for purity analysis of this compound?

  • Methodological Answer : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm (UV) is optimal due to the conjugated aldehyde-aryl system. For impurity profiling (e.g., Safinamide-related applications), gradient elution (50–90% acetonitrile over 20 minutes) improves resolution of closely related derivatives .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution steps during synthesis be addressed?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Protecting Group Chemistry : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls, improving regioselectivity .
  • Base Optimization : Switching from LDA to NaH in THF increased yields from 16% to 52% in analogous syntheses by enhancing deprotonation efficiency .
  • Radical Initiators : For brominated intermediates, N-bromosuccinimide (NBS) with AIBN in CCl₄ at reflux minimizes byproducts .

Q. How can discrepancies in NMR data due to rotational isomerism be resolved?

  • Methodological Answer : Rotational isomerism in the benzyl ether linkages may cause peak splitting or broadening. Solutions include:
  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks into singlets.
  • COSY/NOESY : 2D NMR techniques identify coupling between adjacent protons and confirm spatial arrangements .
  • Dynamic HPLC : Chiral columns can separate isomers if enantiomeric forms are suspected .

Q. What strategies stabilize the aldehyde group during long-term storage?

  • Methodological Answer : Aldehydes are prone to oxidation and dimerization. Stabilization methods include:
  • Inert Atmosphere Storage : Under argon or nitrogen at -20°C in amber vials.
  • Derivatization : Convert to oximes or hydrazones temporarily; regenerate the aldehyde via acid hydrolysis before use .
  • Antioxidant Additives : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated degradation .

Q. How to design experiments to study its role in Schiff base formation for coordination chemistry?

  • Methodological Answer :
  • Reaction Conditions : React with primary amines (e.g., aniline derivatives) in ethanol under reflux (4–6 hours) with catalytic acetic acid. Monitor via TLC (Rf shift from 0.6 to 0.3 in hexane:ethyl acetate 7:3) .
  • Product Characterization : Use FTIR to confirm C=N stretch (~1600 cm⁻¹) and single-crystal X-ray diffraction for structural elucidation.
  • Kinetic Studies : Vary temperature (25–80°C) and amine concentration to determine rate constants and activation energy .

Q. How to detect and quantify this compound as a pharmaceutical impurity?

  • Methodological Answer :
  • LC-MS/MS : Employ a triple quadrupole system with MRM transitions (m/z 354 → 121 for quantification). Validate linearity (0.1–10 µg/mL) and LOD/LOQ (0.03 µg/mL and 0.1 µg/mL, respectively) .
  • Forced Degradation : Expose the drug substance to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.
  • Comparative Pharmacopeial Methods : Cross-validate against USP/EP guidelines for impurity profiling, ensuring method robustness across HPLC columns .

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